

PF-04634817 Succinate: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: PF-04634817 succinate

Cat. No.: B3028504

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Abstract

PF-04634817 is an orally bioavailable small molecule that acts as a dual antagonist of the C-C chemokine receptors CCR2 and CCR5. Developed by Pfizer, it was investigated primarily for the treatment of diabetic nephropathy and diabetic macular edema. The rationale for its development stemmed from the well-established role of the CCR2 and CCR5 signaling pathways in mediating inflammatory cell recruitment, a key pathological process in these conditions. Despite demonstrating a favorable safety profile in clinical trials, the development of PF-04634817 was ultimately discontinued due to modest efficacy in Phase II studies. This technical guide provides a comprehensive history of the discovery and development of **PF-04634817 succinate**, including its pharmacological profile, preclinical and clinical findings, and the underlying scientific rationale.

Discovery and Rationale

The discovery of PF-04634817 was rooted in the growing understanding of the role of chronic inflammation in the pathogenesis of diabetic complications.^{[1][2]} The chemokines Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2) and Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES or CCL5) are key mediators of inflammation, recruiting monocytes, macrophages, and T-cells to sites of tissue injury. These chemokines exert their effects through their respective receptors, CCR2 and CCR5. In diabetic nephropathy, upregulation of CCL2 and CCR2 in the kidneys is associated with macrophage infiltration,

podocyte injury, and the progression of renal fibrosis.[3] Similarly, elevated levels of CCR2 and CCR5 ligands are found in the eyes of patients with diabetic macular edema, contributing to vascular leakage and inflammation.[1]

This understanding provided a strong rationale for the development of a dual CCR2/CCR5 antagonist. By simultaneously blocking both receptors, PF-04634817 was designed to inhibit the recruitment of key inflammatory cells, thereby mitigating tissue damage and preserving organ function in diabetic patients.

While the specific lead optimization process for PF-04634817 is not extensively detailed in publicly available literature, research on similar pyrimidine-based CCR2/CCR5 antagonists highlights a focus on achieving high potency, oral bioavailability, and a favorable safety profile, particularly concerning off-target effects.

Pharmacological Profile

PF-04634817 is a potent antagonist of both human CCR2 and CCR5. Preclinical studies have demonstrated its ability to inhibit the functional responses induced by their cognate ligands.

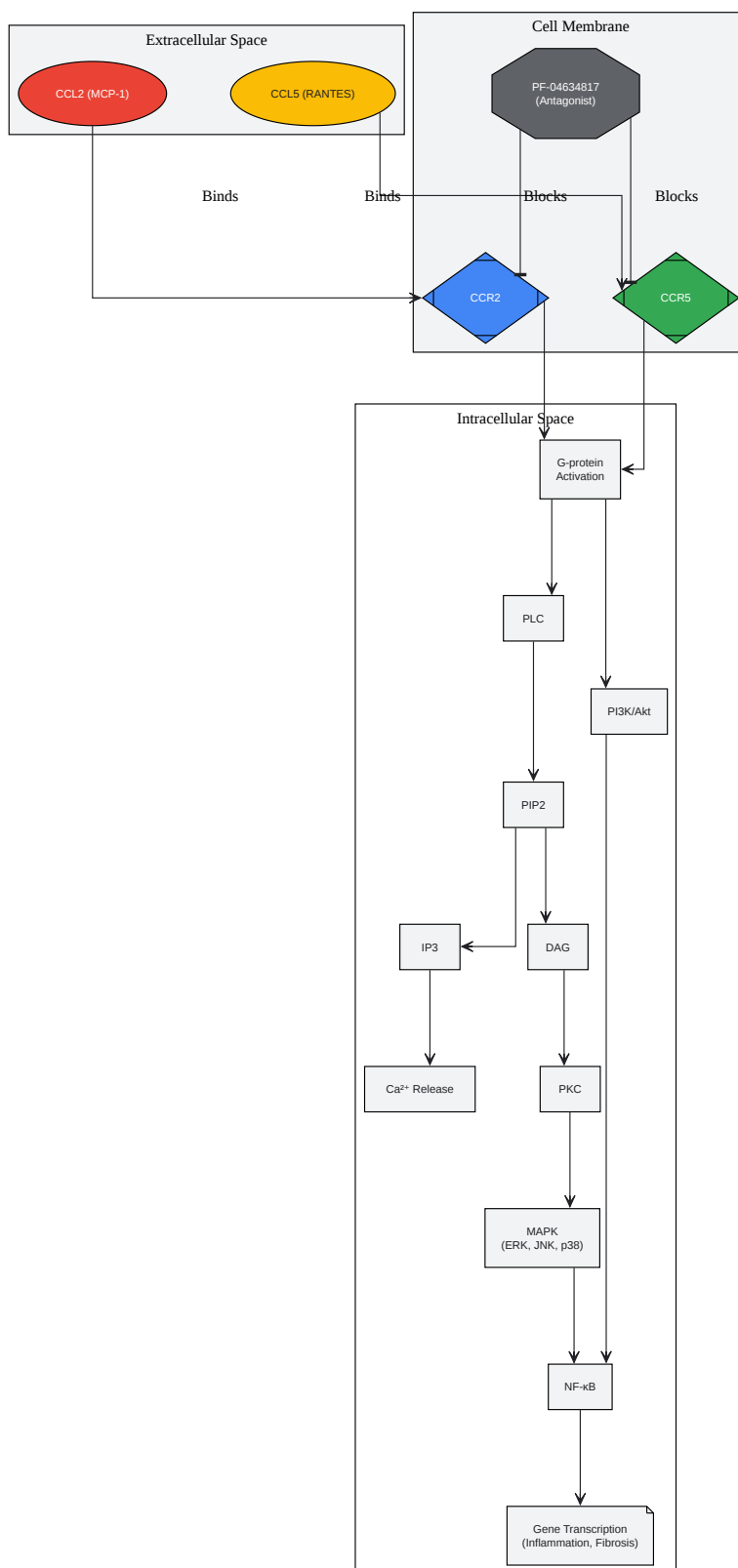
Parameter	Value	Species	Assay
CCR2 IC50	20.8 nM	Rat	Radioligand Binding Assay
CCR5 IC50	470 nM	Rat	Radioligand Binding Assay

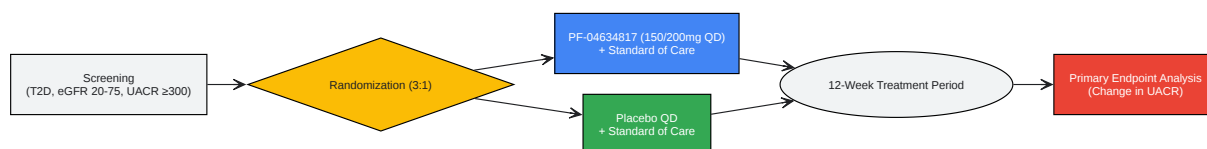
This table summarizes the available quantitative data on the in vitro potency of PF-04634817.

Mechanism of Action and Signaling Pathway

PF-04634817 functions by competitively binding to the CCR2 and CCR5 receptors, preventing their interaction with their endogenous chemokine ligands (e.g., CCL2, CCL5). This blockade inhibits the downstream signaling cascades that lead to cellular chemotaxis, activation, and the release of pro-inflammatory mediators.

CCR2 and CCR5 Signaling Pathway





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References

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